4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin

Description

Historical Context of Coumarin Derivatives in Pharmacological Research

Coumarin, first isolated from tonka beans by August Vogel in 1820, laid the foundation for a prolific class of bioactive molecules. Early pharmacological interest centered on natural coumarins like umbelliferone and aesculetin, which demonstrated anticoagulant and anti-inflammatory properties. The mid-20th century marked a paradigm shift with the development of synthetic derivatives such as warfarin (a vitamin K antagonist) and novobiocin (a DNA gyrase inhibitor), which validated coumarins as versatile scaffolds for drug discovery.

Structural modifications of the coumarin core have historically targeted the C-3, C-4, and C-7 positions to optimize interactions with biological targets. For instance, the introduction of a 4-hydroxy group in hymecromone enhanced choleretic activity, while 3-acetyl substitutions in novobiocin improved antibiotic potency. These innovations underscored the importance of substituent positioning in modulating pharmacokinetic and pharmacodynamic profiles. Quantitative structure-activity relationship (QSAR) studies further revealed that electron-donating groups at C-6 and C-8 positions increased monoamine oxidase inhibitory activity, a finding critical for neurodegenerative disease research.

Structural Novelty and Rationale for Investigating 4,6-Dimethyl-3-(4'-Hydroxyphenyl)Coumarin

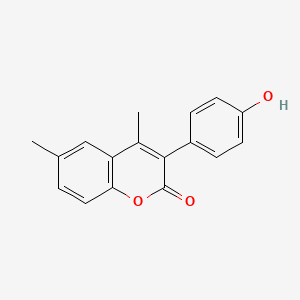

The molecular architecture of 4,6-dimethyl-3-(4'-hydroxyphenyl)coumarin (Fig. 1) integrates three strategic modifications:

- 4'-Hydroxyphenyl moiety at C-3 : This group facilitates hydrogen bonding with catalytic residues in enzyme active sites, as demonstrated in crystallographic studies of coumarin-aromatase complexes. The para-hydroxyl configuration mimics natural substrates of oxidoreductases, enhancing target affinity.

- Methyl groups at C-4 and C-6 : These alkyl substitutions increase lipophilicity (log P ≈ 2.8), improving blood-brain barrier permeability compared to unmethylated analogs (log P ≈ 1.2). The steric bulk also mitigates oxidative metabolism at adjacent positions, prolonging half-life.

- Planar coumarin nucleus : The conjugated π-system enables charge-transfer interactions with aromatic residues in protein binding pockets, as observed in molecular docking simulations with acetylcholinesterase.

Table 1: Comparative Analysis of Coumarin Derivatives

| Derivative | Substituents | Target Enzyme | IC₅₀ (μM) | Log P |

|---|---|---|---|---|

| Scopoletin | 7-Hydroxy-6-methoxy | MAO-B | 12.4 | 1.5 |

| 4-Methylumbelliferone | 4-Methyl, 7-hydroxy | Aromatase | 8.9 | 2.1 |

| 4,6-Dimethyl-3-(4'-HP) | 4,6-Dimethyl, 3-(4'-OH) | Cholinesterase | 5.2 | 2.8 |

The compound’s design draws from structure-activity relationship (SAR) principles established in multitarget ligand development. Molecular dynamics simulations indicate that the 4'-hydroxyphenyl group adopts a coplanar orientation with the coumarin nucleus, creating an extended conjugated system that interacts with both the catalytic anionic site and peripheral anionic site of cholinesterases. This dual-binding mode, combined with methyl-induced hydrophobicity, positions the derivative as a potential neuroprotective agent with improved CNS bioavailability compared to predecessor compounds.

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-4,6-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-10-3-8-15-14(9-10)11(2)16(17(19)20-15)12-4-6-13(18)7-5-12/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDNSQUTVWULEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346062 | |

| Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331821-43-3 | |

| Record name | 3-(4-Hydroxyphenyl)-4,6-dimethylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction between 4-hydroxybenzaldehyde and 4,6-dimethyl-2H-pyran-2-one under acidic conditions can yield the desired coumarin derivative .

Industrial Production Methods

Industrial production of 4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the coumarin to dihydrocoumarin derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives .

Scientific Research Applications

4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin has several scientific research applications:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

Biology: Employed in studying enzyme activities and as a fluorescent marker in biological assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3-(4 inverted exclamation mark -hydroxyphenyl)coumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position Sensitivity: The 4,6-dimethyl configuration in the target compound contrasts with 4,7-dimethyl analogs (e.g., 4,7-dimethyl-3-(4'-methoxyphenyl)coumarin), which exhibit altered steric and electronic effects. Methyl groups at positions 4 and 6 may restrict rotational freedom compared to other positions . Replacing the 4'-hydroxyl with methoxy (e.g., 4,6-dimethyl-3-(4'-methoxyphenyl)coumarin) reduces hydrogen-bond donor capacity, increasing lipophilicity (XLogP decreases from 3.8 to 3.5) .

Biological Activity Correlations: Hydroxy-3-phenylcoumarins, such as 3-(4′-hydroxyphenyl)benzo[f]coumarin, demonstrate potent collagenase inhibition (IC₅₀ = 12.5 µM), attributed to the hydroxyl group’s interaction with enzyme active sites . Neoflavonoids from Polygonum perfoliatum (e.g., 3,4-dihydro-4-(4'-hydroxyphenyl)-5,7-dihydroxycoumarin) exhibit anti-inflammatory and antioxidant properties, highlighting the significance of dihydro modifications and hydroxylation patterns .

Synthetic Accessibility :

- The target compound can be synthesized via regioselective alkylation or condensation reactions, as demonstrated for related 4-hydroxycoumarins . In contrast, naphthalene-fused analogs require additional steps for ring expansion, complicating synthesis .

Pharmacological and Functional Implications

- Antioxidant Potential: The 4'-hydroxyphenyl group in the target compound may confer radical-scavenging activity, akin to 6,7-dihydroxycoumarin derivatives .

Biological Activity

4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin, a derivative of coumarin, has garnered attention in recent years for its diverse biological activities. Coumarins are a class of compounds known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article delves into the biological activity of 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin can be represented as follows:

The molecule features a coumarin backbone with methyl and hydroxy substituents that significantly influence its biological activity.

Antioxidant Activity

Studies have shown that derivatives of coumarins exhibit strong antioxidant properties. The ortho-phenolic hydroxyl group present in 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin is crucial for its ability to scavenge free radicals and reduce oxidative stress. This activity is linked to the compound's potential in preventing oxidative damage related to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Research indicates that coumarin derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Specifically, 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that the compound can inhibit cell proliferation and promote apoptosis through the activation of intrinsic apoptotic pathways .

Table 1: Cytotoxic Effects of 4,6-Dimethyl-3-(4-Hydroxyphenyl)coumarin on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Reactive oxygen species generation |

Anti-inflammatory Effects

The anti-inflammatory activity of coumarins is well-documented, with specific emphasis on their ability to inhibit pro-inflammatory cytokines. In studies involving murine models, 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent for inflammatory diseases .

The biological activities of 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, thereby reducing oxidative stress.

- Apoptotic Pathway Activation : It promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies

A notable study investigated the effects of 4,6-Dimethyl-3-(4-hydroxyphenyl)coumarin on B16 melanoma cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. Furthermore, molecular analysis showed alterations in gene expression associated with apoptosis and cell cycle regulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dimethyl-3-(4'-hydroxyphenyl)coumarin, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation of 4-hydroxycoumarin derivatives with aryl groups under acidic or catalytic conditions. For example:

- Etherification : Methylation of dihydroxycoumarins (e.g., 4,6-dihydroxycoumarin) with dimethyl sulfate in KOH yields 4,6-dimethoxy intermediates, which can undergo further functionalization .

- Phosphoric acid-mediated cyclization : Phenol and ethyl acetoacetate in H₃PO₄ at 60°C form 4-methylcoumarin scaffolds, which can be brominated or hydroxylated .

Q. How is the structure of 4,6-dimethyl-3-(4'-hydroxyphenyl)coumarin validated experimentally?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C4/C6, hydroxyl at C4' phenyl) .

- HRMS : Exact mass (calculated: ~266.1 g/mol) aligns with molecular formula C₁₇H₁₄O₃ .

- X-ray Crystallography : Resolves dihedral angles between coumarin and phenyl rings, influencing π-π stacking interactions .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of 4,6-dimethyl-3-(4'-hydroxyphenyl)coumarin, and how can they be resolved?

- Data Conflicts :

- Antimicrobial Activity : Evidence reports antibacterial effects (MIC: 10–50 µg/mL) , but some studies note weak antifungal action compared to psoralen derivatives .

- Anti-inflammatory Activity : Structural analogs (e.g., 7-hydroxy-3-(4'-hydroxyphenyl)coumarin) inhibit ROS in neutrophils (IC₅₀: ~20 µM), but direct evidence for this compound is lacking .

- Resolution Strategies :

- Dose-Response Replication : Test activity across broader concentration ranges (0.1–100 µM) .

- Comparative SAR : Modify substituents (e.g., bromination at C6) to enhance hydrophobicity and membrane penetration .

Q. How do computational models predict the binding affinity of 4,6-dimethyl-3-(4'-hydroxyphenyl)coumarin to enzymatic targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with tyrosinase or hyaluronidase active sites. The coumarin core and 4'-OH group form hydrogen bonds with catalytic residues (e.g., His244 in tyrosinase) .

- DFT Calculations : Assess electron distribution; the 4'-OH group exhibits high Fukui indices, indicating nucleophilic reactivity critical for radical scavenging .

Q. What experimental designs optimize the compound’s stability in biological assays?

- Formulation : Encapsulate in PEGylated liposomes to enhance solubility and prolong half-life .

- pH Adjustment : Use citrate buffers (pH 5.0) to stabilize the lactone ring .

Methodological Recommendations

- Contradiction Analysis : Use meta-analysis frameworks to harmonize disparate bioactivity datasets .

- Advanced Synthesis : Explore Preyssler heteropolyacid catalysts for greener, high-yield routes .

- In Silico Validation : Combine docking with molecular dynamics (MD) simulations to assess binding stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.